(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
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Overview
Description
(1R,3S,5R)-2-Azabicyclo[330]octane-3-carboxylic Acid, Benzyl Ester is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and benzylamine.
Cyclization: The key step involves the cyclization of these starting materials to form the bicyclic structure. This can be achieved through a series of reactions including condensation and reduction.
Esterification: The carboxylic acid group is then esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated bicyclic amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of bicyclic amines with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, this compound has potential applications in drug development. Its structure can be modified to create analogs with therapeutic properties, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its bicyclic structure imparts unique mechanical and chemical properties to these materials.
Mechanism of Action
The mechanism by which (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited to design compounds with high affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid: This compound lacks the benzyl ester group but shares the same bicyclic core.
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxamide: Similar structure but with an amide group instead of an ester.
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-methanol: This compound has a hydroxyl group in place of the carboxylic acid ester.
Uniqueness
The presence of the benzyl ester group in (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester imparts unique chemical properties, such as increased lipophilicity and potential for further functionalization. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDWLCOPRDSQBB-MCIONIFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449747 |
Source
|
Record name | benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130609-48-2 |
Source
|
Record name | benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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